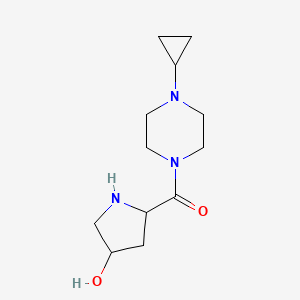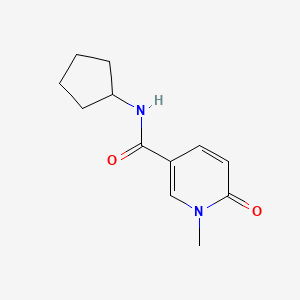
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, commonly known as HPPBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HPPBS is a white crystalline powder that is soluble in water and organic solvents. The compound has a molecular formula of C14H23NO3S and a molecular weight of 293.4 g/mol.
Wirkmechanismus
The exact mechanism of action of HPPBS is not fully understood. However, studies have shown that HPPBS inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, HPPBS has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that HPPBS exhibits anti-inflammatory and analgesic effects in animal models. Additionally, HPPBS has been shown to have antibacterial and antifungal effects, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HPPBS in lab experiments is its high purity and stability. Additionally, HPPBS is soluble in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using HPPBS in lab experiments is its relatively high cost compared to other sulfonamide derivatives.
Zukünftige Richtungen
There are several potential future directions for the study of HPPBS. One area of research could be the development of new drugs based on the structure of HPPBS. Additionally, further studies could be conducted to investigate the potential use of HPPBS in the treatment of pain and inflammation, as well as its potential use as a plant growth regulator and in wastewater treatment. Finally, studies could be conducted to further elucidate the mechanism of action of HPPBS and to identify potential targets for drug development.
Synthesemethoden
HPPBS can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with propanol and sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to form the final product, HPPBS. The synthesis of HPPBS has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
HPPBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HPPBS has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, HPPBS has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
In agriculture, HPPBS has been studied for its potential use as a plant growth regulator. Studies have shown that HPPBS can stimulate plant growth and improve crop yield, making it a promising candidate for use in agriculture.
In environmental science, HPPBS has been studied for its potential use in the removal of heavy metals from wastewater. Studies have shown that HPPBS can effectively remove heavy metals such as lead and cadmium from wastewater, making it a potential candidate for use in wastewater treatment.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)15(8-5-9-16)19(17,18)14-7-6-12(3)10-13(14)4/h6-7,10-11,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPVMNCHACNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCCO)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)


![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)



![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)